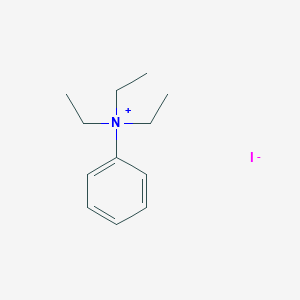
Dichloronickel;dihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dichloronickel;dihydrate, also known as NiCl2•2H2O, is a chemical compound that is widely used in scientific research. It is a water-soluble, green-colored compound that is commonly used in the synthesis of other chemicals.
Scientific Research Applications
Dichloronickel;dihydrate is widely used in scientific research due to its unique properties. It is commonly used as a catalyst in chemical reactions, as well as a precursor for the synthesis of other chemicals. It has also been used in the development of new materials, such as nickel-based batteries and supercapacitors.
Mechanism Of Action
The mechanism of action of dichloronickel;dihydrate is not well understood. However, it is believed to work by interacting with other chemicals in a reaction, either as a catalyst or as a reactant. This interaction can lead to the formation of new compounds or the modification of existing ones.
Biochemical and Physiological Effects:
Dichloronickel;dihydrate has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be relatively non-toxic, with low acute toxicity in animal studies. It is also not known to have any significant effects on the human body.
Advantages And Limitations For Lab Experiments
Dichloronickel;dihydrate has several advantages for lab experiments. It is relatively inexpensive and easy to synthesize, making it a popular choice for researchers. It is also water-soluble, which makes it easy to work with in aqueous solutions. However, dichloronickel;dihydrate can be sensitive to air and moisture, which can affect its stability and reactivity.
Future Directions
There are several future directions for research on dichloronickel;dihydrate. One area of interest is the development of new materials using dichloronickel;dihydrate as a precursor. Another area of interest is the use of dichloronickel;dihydrate as a catalyst in chemical reactions, particularly in the development of new pharmaceuticals and specialty chemicals. Additionally, more research is needed to fully understand the mechanism of action of dichloronickel;dihydrate and its potential biochemical and physiological effects.
Synthesis Methods
Dichloronickel;dihydrate can be synthesized by reacting nickel oxide with hydrochloric acid. The resulting nickel chloride can then be combined with water to form Dichloronickel;dihydrate•2H2O. This synthesis method is relatively simple and inexpensive, making dichloronickel;dihydrate a popular choice for scientific research.
properties
CAS RN |
17638-48-1 |
|---|---|
Product Name |
Dichloronickel;dihydrate |
Molecular Formula |
Cl2H4NiO2 |
Molecular Weight |
165.63 g/mol |
IUPAC Name |
dichloronickel;dihydrate |
InChI |
InChI=1S/2ClH.Ni.2H2O/h2*1H;;2*1H2/q;;+2;;/p-2 |
InChI Key |
UGNANEGDDBXEAS-UHFFFAOYSA-L |
SMILES |
O.O.Cl[Ni]Cl |
Canonical SMILES |
O.O.[Cl-].[Cl-].[Ni+2] |
synonyms |
nickel chloride nickel chloride dihydrate nickel chloride hemihydrate nickel chloride heptahydrate nickel chloride hexahydrate nickel chloride hydrate nickel chloride monohydrate nickel chloride monohydroxide nickel chloride tetrahydrate nickel chloride trihydroxide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















![1-(5-Methyl-1H-benzo[d]imidazol-2-yl)propan-2-ol](/img/structure/B91005.png)